REACTION_CXSMILES
|
[Na].C(OC([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N:14]([C:20]([O:22]CC)=O)[CH2:15][CH2:16][N:17]([CH3:19])[CH3:18])=O)C>C(O)C>[CH3:18][N:17]([CH3:19])[CH2:16][CH2:15][N:14]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[NH:7][C:20]1=[O:22] |^1:0|
|
Name
|
N-(2-ethoxycarbonylaminophenyl)-N-ethoxycarbonyl-N',N'-dimethylethylenediamine
|
Quantity
|
4.88 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)NC1=C(C=CC=C1)N(CCN(C)C)C(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with chloroform
|
Type
|
FILTRATION
|
Details
|
the insoluble matter was filtered off
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (eluent:chloroform:methanol=10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCN1C(NC2=C1C=CC=C2)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.69 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |